molecular formula C12H8BrClO3S2 B13872265 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

Katalognummer: B13872265
Molekulargewicht: 379.7 g/mol
InChI-Schlüssel: KAGJTOAUZSAUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the initial bromination of a benzoyl group followed by the introduction of a thiophene ring. The final step involves the addition of a sulfonyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Wirkmechanismus

The mechanism of action of 4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved .

Eigenschaften

Molekularformel

C12H8BrClO3S2

Molekulargewicht

379.7 g/mol

IUPAC-Name

4-[3-(bromomethyl)benzoyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C12H8BrClO3S2/c13-6-8-2-1-3-9(4-8)12(15)10-5-11(18-7-10)19(14,16)17/h1-5,7H,6H2

InChI-Schlüssel

KAGJTOAUZSAUCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)C2=CSC(=C2)S(=O)(=O)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.